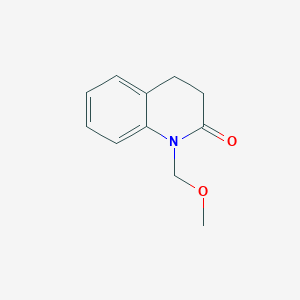
1-(methoxymethyl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methoxymethyl group attached to the nitrogen atom and a carbonyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the quinoline ring system. The methoxymethyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce 3,4-dihydroquinolin-2-ol derivatives.
科学的研究の応用
1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with specific electronic or optical properties, making it relevant in the field of materials science.
作用機序
The mechanism of action of 1-(methoxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Quinoline: A parent compound with a similar core structure but lacking the methoxymethyl group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Quinolin-2(1H)-one: A compound with a similar structure but without the methoxymethyl group.
Uniqueness: 1-(Methoxymethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and binding properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
1-(methoxymethyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-14-8-12-10-5-3-2-4-9(10)6-7-11(12)13/h2-5H,6-8H2,1H3 |
InChIキー |
AXOCTABOTZZPFP-UHFFFAOYSA-N |
正規SMILES |
COCN1C(=O)CCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















